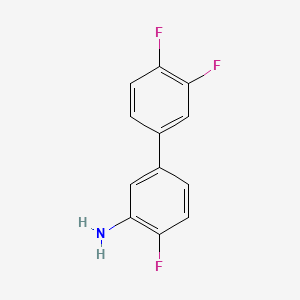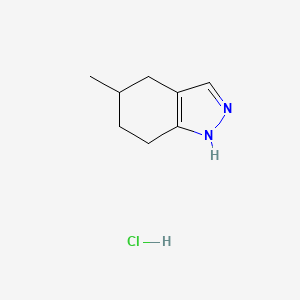
7-Bromo-3-chloroquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Applications De Recherche Scientifique
Activité antipaludique
Les dérivés de la quinoléine, y compris la 7-Bromo-3-chloroquinoléine, ont été étudiés pour leur potentiel antipaludique. Ces composés interfèrent avec le processus de détoxification de l’hème dans les parasites Plasmodium, inhibant leur croissance et leur survie. Les chercheurs explorent leur efficacité contre les souches résistantes aux médicaments et leur potentiel en tant que nouveaux agents antipaludiques .
Propriétés anti-inflammatoires
Les quinoléines présentent des effets anti-inflammatoires en modulant les réponses immunitaires. La this compound peut inhiber les cytokines et les enzymes pro-inflammatoires, ce qui la rend pertinente pour des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l’intestin et les maladies auto-immunes .
Activité anticancéreuse
Les composés à base de quinoléine se sont montrés prometteurs en tant qu’agents anticancéreux. Les chercheurs étudient leurs effets sur la prolifération des cellules cancéreuses, l’apoptose et les métastases. La this compound pourrait être explorée pour son potentiel dans des types de cancer spécifiques .
Applications photophysiques
Les quinoléines sont connues pour leurs propriétés photophysiques, notamment la fluorescence et la phosphorescence. Les chercheurs étudient leur utilisation dans les diodes électroluminescentes organiques (OLED), les capteurs et les agents d’imagerie. La structure unique de la this compound peut contribuer à ces applications .
Chimie de la chélation métallique et de la coordination
Les dérivés de la quinoléine peuvent former des complexes stables avec les ions métalliques. La this compound peut agir comme un ligand, se liant aux métaux de transition. Ces complexes trouvent des applications en catalyse, en science des matériaux et en chimie de coordination .
Blocs de construction synthétiques
Les quinoléines servent de blocs de construction polyvalents en synthèse organique. Les chercheurs les utilisent pour créer des molécules plus complexes, telles que des produits pharmaceutiques, des produits agrochimiques et des matériaux fonctionnels. La réactivité de la this compound la rend précieuse dans diverses voies de synthèse .
Mécanisme D'action
Target of Action
7-Bromo-3-chloroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to have a broad spectrum of bioactivity and are used as a core template in drug design . .
Mode of Action
Quinoline derivatives like chloroquine are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, leading to their broad spectrum of bioactivity .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2425 , which could influence its pharmacokinetic properties.
Result of Action
Quinoline and its derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
It’s known that the compound is a pale-yellow to yellow-brown solid and should be stored in a sealed, dry environment at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 7-Bromo-3-chloroquinoline may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Types of Reactions:
Substitution Reactions: 7-Bromo-3-chloroquinoline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation using potassium permanganate can yield quinoline N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where
Propriétés
IUPAC Name |
7-bromo-3-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYJYLFQWBXBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693840 |
Source


|
| Record name | 7-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246549-62-1 |
Source


|
| Record name | 7-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
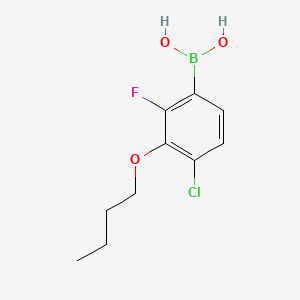
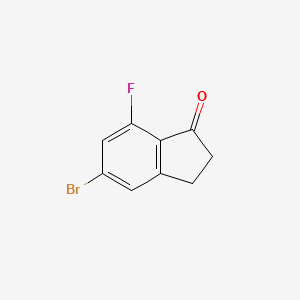
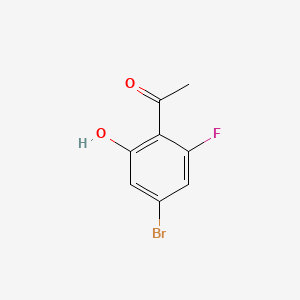
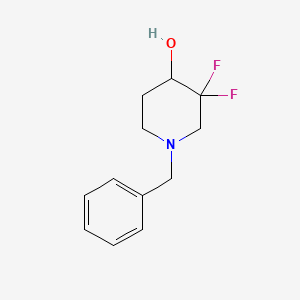
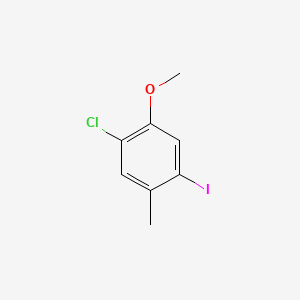
![4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B572216.png)

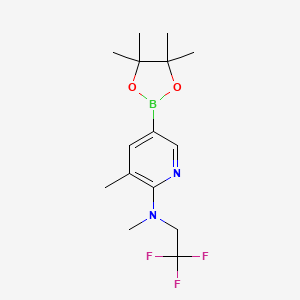
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)
